molecular formula C12H24 B12545323 5-Methyl-1-undecene CAS No. 146919-79-1

5-Methyl-1-undecene

Cat. No.: B12545323
CAS No.: 146919-79-1
M. Wt: 168.32 g/mol
InChI Key: HNWYNXVFBLSLQE-UHFFFAOYSA-N
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Description

5-Methyl-1-undecene: is an organic compound with the chemical formula C12H24 . It is a colorless liquid that is volatile at room temperature and has a characteristic hydrocarbon odor . This compound is a member of the alkene family, characterized by the presence of a carbon-carbon double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-1-undecene can be synthesized through various methods. One common method involves the synthesis of 1-undecene followed by a methylation reaction . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that utilize similar synthetic routes as laboratory methods but on a larger scale. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-undecene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alkene into an epoxide or a diol using reagents like peracids or osmium tetroxide.

    Reduction: Hydrogenation of the double bond can produce 5-methylundecane using catalysts such as palladium on carbon.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Halogens like bromine or chlorine, often in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Epoxides, diols.

    Reduction: 5-Methylundecane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-Methyl-1-undecene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-undecene involves its interactions at the molecular level. For instance, in microbial biosynthesis, it is produced by Pseudomonas species through an enzyme-mediated process that converts medium-chain fatty acids into terminal olefins . This process involves an oxygen-activating, nonheme iron-dependent mechanism, which includes β-hydrogen abstraction during fatty acid substrate activation.

Comparison with Similar Compounds

    1-Undecene: Similar in structure but lacks the methyl group at the fifth position.

    5-Methylundecane: The fully hydrogenated version of 5-Methyl-1-undecene.

    Other Medium-Chain Alkenes: Compounds like 1-dodecene and 1-decene share similar properties but differ in chain length and specific functional groups.

Uniqueness: this compound is unique due to its specific structure, which includes a methyl group at the fifth position and a double bond at the first position. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs.

Properties

CAS No.

146919-79-1

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

5-methylundec-1-ene

InChI

InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h5,12H,2,4,6-11H2,1,3H3

InChI Key

HNWYNXVFBLSLQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CCC=C

Origin of Product

United States

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